Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Description
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound featuring a fused pyrrole-triazine core with an ethyl ester substituent at position 5. This scaffold is recognized for its versatility in drug discovery, particularly in antiviral and anticancer applications. Derivatives of this moiety are integral to pharmaceuticals like remdesivir, a COVID-19 therapeutic . Key structural features include:
Properties
IUPAC Name |
ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDNAOKQVDSBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1N=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728718 | |
| Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-44-8 | |
| Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method includes the reaction of pyrrole with chloramine and formamidine acetate . This process is carried out under controlled conditions to ensure the formation of the desired triazine ring structure.
Industrial Production Methods
For industrial-scale production, a scalable methodology has been developed that utilizes simple building blocks such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach . This method has been optimized to increase the overall yield and ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine ring or the ethyl ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine compounds .
Scientific Research Applications
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a pyrrolo[2,1-f][1,2,4]triazine derivative with potential applications in medicinal chemistry . The compound has an ethyl ester group at the 7-position of the pyrrolo[2,1-f][1,2,4]triazine structure.
General Information
- IUPAC Name: this compound
- Molecular Formula:
- Molecular Weight: 191.18 g/mol
- CAS Number: 1356016-44-8
Applications
- Pharmaceuticals As a scaffold for designing new kinase inhibitors and antiviral agents.
- Research Tools Useful in biochemical assays.
- Kinase Inhibitor It has been investigated for its potential as a kinase inhibitor because kinases play crucial roles in cell signaling and proliferation. Therefore, compounds that inhibit these enzymes can have significant therapeutic implications in cancer treatment.
- Studies have shown that derivatives of this compound exhibit selective inhibition against various kinases such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR).
- Inhibitors of வைரஸ் Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .
Interaction Studies
Mechanism of Action
The mechanism of action of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral applications, it targets viral RNA-dependent RNA polymerase, inhibiting viral replication . In cancer therapy, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Modifications at positions 4, 5, and 7 significantly influence reactivity, solubility, and bioactivity. Below is a comparative analysis:
Biological Activity
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused heterocyclic structure that incorporates both pyrrole and triazine moieties. The ethyl ester group at the 7-position enhances its chemical reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 191.19 g/mol .
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Cycloaddition Reactions : Utilizing aryl(thiophen-2-yl)amidrazones in ethanol under controlled temperatures.
- Condensation Reactions : Involving triazine derivatives and appropriate carboxylic acids or esters .
Kinase Inhibition
This compound has demonstrated promising activity as a selective inhibitor of various kinases:
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Exhibited IC50 values as low as 0.066 µM, indicating potent inhibitory effects .
- EGFR (Epidermal Growth Factor Receptor) : Selectivity for EGFR has been noted with IC50 values around 0.100 µM .
Table 1: Comparison of Kinase Inhibition Potency
| Compound Name | Kinase Target | IC50 (µM) |
|---|---|---|
| This compound | VEGFR-2 | 0.066 |
| This compound | EGFR | 0.100 |
| Compound 3 (from related studies) | VEGFR-2 | 0.023 |
Antiviral Activity
Recent studies have also explored the antiviral potential of pyrrolo[2,1-f][1,2,4]triazines. Compounds derived from this class have shown efficacy against influenza viruses and other viral pathogens by inhibiting neuraminidase .
Case Study: Antiviral Efficacy
A study investigating the antiviral properties of various derivatives indicated that certain pyrrolo[2,1-f][1,2,4]triazines exhibited low cytotoxicity while maintaining high selectivity indices against influenza A virus strains .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with its target kinases. The compound effectively interacts with the ATP-binding sites through hydrogen bonding and hydrophobic interactions .
Q & A
Q. What are the primary synthetic routes for Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate?
The compound is synthesized via multiple strategies, including:
- Triazinium dicyanomethylide intermediates : A two-step process involving cycloaddition of phenyl vinyl sulfoxide with tetracyanoethylene oxide-derived intermediates to form the pyrrolo-triazine core .
- N-amination and cyclization : Using O-(diphenylphosphinyl) hydroxylamine (DPPH) for N-amination followed by cyclization with FAA (fluorinated acetic acid derivatives) to yield key intermediates . Six broader categories of synthesis (e.g., transition metal-mediated, multistep protocols) are reviewed, emphasizing modular approaches for functionalization .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on:
- X-ray crystallography : To resolve bond angles (e.g., C–N bonds at ~1.35 Å) and regioselectivity in derivatives .
- NMR spectroscopy : For tracking substituent effects (e.g., methylsulfanyl or aryl groups) on chemical shifts .
- HPLC-MS : To assess purity and validate regioselective bromination (e.g., NBS-mediated bromination at C7) .
Q. What intermediates are critical for derivatization?
Key intermediates include:
- 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine : A precursor for antiviral agents like remdesivir, synthesized via bromination or iodination .
- 7-Bromo derivatives : Used in cross-coupling reactions to introduce aryl/heteroaryl groups for kinase inhibitor development .
Advanced Research Questions
Q. How do researchers optimize pyrrolo-triazine-based kinase inhibitors?
Structure-activity relationship (SAR) studies focus on:
- Back-pocket interactions : Introducing substituents (e.g., methyl or methoxy groups) to form water-bridging H-bonds with residues like Glu90 in AAK1, improving potency from IC50 ~60 nM to single-digit nM .
- Dual kinase inhibition : Modifying C2/C4 positions to target EGFR/HER2 or c-Met/VEGFR-2, balancing selectivity and cellular efficacy .
Q. What strategies resolve low yields in cyclization steps?
- Solvent and temperature optimization : Using DMF at 165°C or POCl3 for deoxygenation improves cyclization efficiency .
- Flow chemistry : Continuous-flow systems enhance reaction control for intermediates like pyrrolo-triazin-4-amine, reducing side products .
Q. How is antiviral activity mechanistically validated?
- Neuraminidase inhibition : Molecular docking studies (e.g., against influenza A/H1N1) identify compounds with IC50 values as low as 4 µg/mL and selectivity indices >180 .
- RdRp targeting : Derivatives like 4-aminopyrrolo-triazine nucleosides inhibit norovirus RNA-dependent RNA polymerase (RdRp) via competitive binding .
Q. What explains discrepancies between in vitro and in vivo efficacy?
- Metabolic stability : Cyano or ester groups at C7 improve microsomal stability but may reduce bioavailability .
- Cytotoxicity thresholds : Compounds with CC50 > 750 µg/mL in MDCK cells show better in vivo safety profiles despite moderate in vitro IC50 values .
Q. How is regioselectivity controlled in halogenation?
- NBS-mediated bromination : Favors C7 over C5 due to electronic effects of the pyrrole nitrogen, confirmed by X-ray and NOE spectroscopy .
- Directing groups : Methylsulfanyl or aryl substituents at C2 direct electrophilic substitution to C7 .
Methodological Challenges
Q. What analytical methods resolve structural ambiguities in derivatives?
Q. How are cytotoxicity and selectivity balanced in drug design?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
